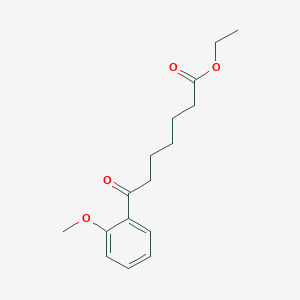

Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)12-6-4-5-10-14(17)13-9-7-8-11-15(13)19-2/h7-9,11H,3-6,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRDCZQARVUABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645601 | |

| Record name | Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-56-4 | |

| Record name | Ethyl 2-methoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundation of Reactivity: β Keto Esters As Versatile Synthetic Intermediates

The core reactivity of Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate is largely dictated by the β-keto ester functionality. These motifs are renowned in organic synthesis for their versatility, primarily due to the acidic nature of the α-protons (the protons on the carbon atom between the two carbonyl groups). This acidity allows for the facile generation of a stabilized enolate ion under basic conditions. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.

The presence of both a ketone and an ester group provides multiple sites for chemical transformations. chemscene.com For instance, the ketone can undergo reactions such as reduction, nucleophilic addition, and Wittig-type olefinations. The ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated, or it can be subjected to transesterification or amidation. lookchem.comvulcanchem.com This dual reactivity allows for the selective manipulation of the molecule to achieve a desired synthetic outcome. chemscene.com

One of the hallmark reactions of β-keto esters is the Claisen condensation, a powerful tool for the formation of carbon-carbon bonds. chemscene.com Additionally, they are valuable precursors in the synthesis of heterocyclic compounds and have been employed in the preparation of a variety of natural products and pharmaceutical agents. vulcanchem.com The ability to undergo both alkylation and acylation at the α-position further underscores their importance as key building blocks in organic synthesis.

Directing Influence: the Role of the 2 Methoxyphenyl Moiety

The 2-methoxyphenyl group, also known as an ortho-anisyl group, exerts a significant influence on the electronic and steric properties of Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. The methoxy (B1213986) group (-OCH3) is an electron-donating group due to resonance, which can increase the electron density of the aromatic ring. However, its effect on the reactivity of the adjacent ketone is more complex. The oxygen atom of the methoxy group can also exert an electron-withdrawing inductive effect. pharmacompass.com

In the ortho position, the methoxy group can have a profound steric impact, potentially hindering the approach of bulky reagents to the neighboring carbonyl group. pharmacompass.com This steric hindrance can be exploited to achieve regioselectivity in certain reactions. Furthermore, the lone pairs of electrons on the oxygen atom can chelate to metal centers, which can be a controlling factor in stereoselective reactions.

The electronic nature of the 2-methoxyphenyl group can also influence the reactivity of the aromatic ring itself, making it susceptible to electrophilic aromatic substitution reactions. The directing effect of the methoxy group can be used to introduce additional functional groups onto the aromatic ring, further expanding the synthetic utility of the molecule.

Future Directions: Scope and Objectives for Advanced Research

Conventional Organic Synthesis Approaches

Conventional synthesis provides a robust framework for the assembly of this compound and its analogs. These methods involve step-by-step construction of the carbon skeleton and introduction of the required functional groups through well-understood reaction mechanisms, including esterification, acylation, and carbon-carbon bond-forming reactions.

The β-keto ester group is a key structural feature in many organic compounds and a versatile intermediate in synthetic chemistry. researchgate.net Its synthesis is typically achieved through reactions that form a carbon-carbon bond adjacent to an ester's carbonyl group.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters. masterorganicchemistry.comlibretexts.org The reaction involves the base-promoted condensation of two ester molecules. jove.com One ester molecule is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule. jove.comntu.edu.sg The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate results in the formation of the β-keto ester. libretexts.orgjove.com A full equivalent of base is required because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base, which drives the reaction to completion. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Enolate Formation: A strong base, typically the sodium salt of the alcohol corresponding to the ester (e.g., sodium ethoxide for ethyl esters), removes an acidic α-hydrogen to form an ester enolate. libretexts.org

Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. masterorganicchemistry.comlibretexts.org

A variation of this reaction is the Dieckmann Condensation , which is an intramolecular Claisen condensation. wikipedia.orglibretexts.org This reaction is used to form cyclic β-keto esters from diesters and is particularly effective for creating five- and six-membered rings. libretexts.orgwikipedia.orgorganic-chemistry.org For instance, 1,6-diesters cyclize to form five-membered rings, while 1,7-diesters yield six-membered rings. wikipedia.orglibretexts.org

"Crossed" Claisen condensations involve two different esters. To avoid a complex mixture of products, these reactions are typically performed where one of the esters has no α-hydrogens and thus cannot form an enolate, serving only as the electrophile. libretexts.org

| Reaction | Description | Reactant(s) | Product | Key Requirement |

|---|---|---|---|---|

| Claisen Condensation | Intermolecular condensation of two esters. libretexts.org | Two equivalents of an ester with α-hydrogens. masterorganicchemistry.com | β-Keto ester. masterorganicchemistry.com | At least one ester must have α-hydrogens. |

| Dieckmann Condensation | Intramolecular version of the Claisen condensation. organicchemistrytutor.com | One molecule of a diester (e.g., 1,6- or 1,7-diester). wikipedia.org | Cyclic β-keto ester. organic-chemistry.org | Forms stable 5- or 6-membered rings. organic-chemistry.org |

| Crossed Claisen Condensation | Condensation between two different esters. libretexts.org | Two different esters. | β-Keto ester. | One ester is preferably non-enolizable to ensure selectivity. libretexts.org |

Ethyl diazoacetate (EDA) is a versatile reagent in organic synthesis, notably as a precursor to carbenes for reactions like cyclopropanation. wikipedia.org It can also be employed in the synthesis of β-keto esters. beilstein-journals.org The compound was first discovered in 1883 by Theodor Curtius and can be prepared from the ethyl ester of glycine (B1666218) by reaction with sodium nitrite. wikipedia.org

One common method involves the reaction of ethyl diazoacetate with acyl chlorides. In this process, a metal catalyst facilitates the formation of a metal carbene intermediate from EDA. This reactive intermediate then reacts with the acyl chloride. While this approach is well-established, other applications of EDA are also prevalent. For example, EDA has been used in insertion reactions with various substrates under catalytic conditions. researchgate.netacs.org Recent developments have focused on creating safer, continuous-flow processes for the synthesis of EDA itself, which is known to be a hazardous compound. beilstein-journals.org

| Reaction Type | Reactants | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Acyl Transfer | EDA, Acyl Chloride | Metal Carbene | β-Keto Ester | beilstein-journals.org |

| Cyclopropanation | EDA, Alkene | Carbene | Cyclopropane derivative | wikipedia.org |

| C-H Arylation | EDA, Aryl Iodide | Pd(0) complex | α-Aryl-α-diazoacetate | nih.gov |

The α-benzoylation of an ester is a specific type of acylation that introduces a benzoyl group at the α-position, directly forming a β-keto ester. This transformation is mechanistically related to the Crossed Claisen condensation, where an ester enolate acts as the nucleophile and a benzoylating agent serves as the electrophile.

The process typically involves:

Formation of an Ester Enolate: An appropriate base deprotonates the ester at the α-carbon.

Nucleophilic Acyl Substitution: The enolate attacks a benzoylating agent, such as benzoyl chloride.

Formation of the β-Keto Ester: A chloride ion is eliminated, yielding the final product.

The choice of base and reaction conditions is critical to ensure that the ester is efficiently converted to its enolate without promoting self-condensation or other side reactions. This method allows for the direct and controlled introduction of an aromatic keto group, which is a key structural element in compounds like this compound.

The introduction of the 2-methoxyphenyl ketone structure is a critical step in the synthesis of the target molecule. The Friedel-Crafts acylation is the most prominent and widely used method for forming this type of aryl ketone.

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. ijpcbs.com The reaction typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ijpcbs.comresearchgate.net

For the synthesis of this compound, a plausible Friedel-Crafts approach would involve the acylation of a 2-methoxysubstituted aromatic ring (like anisole) with a suitable seven-carbon acylating agent. A potential reactant would be 7-chloro-7-oxoheptanoic acid ethyl ester. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The methoxy group on the aromatic ring is an activating, ortho-para directing group, which would favor substitution at the position para to the methoxy group due to steric hindrance at the ortho position.

An alternative strategy is an intramolecular Friedel-Crafts reaction. This involves a molecule that contains both the aromatic ring and the carboxylic acid (or its activated form) moiety. For example, a precursor like 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid can be activated with thionyl chloride and then cyclized using aluminum trichloride (B1173362) to form a cyclic ketone fused to the aromatic ring. researchgate.net This intramolecular approach is often highly efficient for forming cyclic systems. researchgate.net Various catalysts, including rare-earth metal triflates, have been developed to perform these reactions under milder conditions. researchgate.net

| Parameter | Description | Example |

|---|---|---|

| Aromatic Substrate | The aromatic ring to be acylated. Electron-rich rings are more reactive. | Anisole (methoxybenzene) |

| Acylating Agent | Provides the acyl group. Typically an acyl halide or anhydride. | 7-chloro-7-oxoheptanoic acid ethyl ester |

| Catalyst | A Lewis acid that activates the acylating agent. | Aluminum chloride (AlCl₃), Scandium triflate (Sc(OTf)₃) ijpcbs.comresearchgate.net |

| Product | An aryl ketone. | Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (para-substitution product) |

Construction of the Keto-Aromatic Moiety

Oxidation of Precursor Alkene or Alcohol Functionalities

The formation of the β-keto ester moiety, as seen in this compound, can be achieved through the oxidation of suitable precursor molecules containing alkene or alcohol functionalities. These methods provide direct routes to the desired carbonyl group at the β-position relative to the ester.

Oxidation of a secondary alcohol is a direct method for installing a ketone. wikipedia.orgmdpi.com In the context of synthesizing a β-keto ester, this would involve the selective oxidation of a corresponding β-hydroxy ester precursor. A variety of reagents have been developed for this transformation, ranging from chromium(VI)-based reagents to milder options like Dess-Martin periodinane and Swern oxidation protocols. wikipedia.org For industrial-scale synthesis, catalytic aerobic oxidation, often employing transition metals like palladium or copper, presents a more environmentally benign and atom-economical alternative. organic-chemistry.orgnih.gov The chemoselectivity of these methods is crucial to avoid over-oxidation or reaction with other functional groups in the molecule.

Alternatively, the Wacker-Tsuji oxidation offers a pathway from a terminal alkene to a methyl ketone. organic-chemistry.org This palladium-catalyzed reaction uses oxygen as the terminal oxidant and can be applied to precursors of β-keto esters. For instance, an ester with a terminal double bond at the appropriate position could be oxidized to generate the β-keto functionality. Another approach involves the oxidative cleavage of a more substituted alkene. Reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave carbon-carbon double bonds to yield aldehydes or ketones. libretexts.org By carefully choosing the alkene precursor, this cleavage can be designed to unmask the required β-keto group.

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and stereocontrol. The synthesis and transformation of β-keto esters have benefited significantly from these developments, particularly in the realms of asymmetric catalysis and photoredox-mediated reactions.

Asymmetric Catalysis in β-Keto Ester Formation and Transformation

Asymmetric catalysis is essential for producing enantiomerically enriched compounds, which is often a requirement for biologically active molecules. For β-keto esters, this involves both the stereoselective transformation of the keto group and the asymmetric construction of chiral centers adjacent to the dicarbonyl unit.

The asymmetric hydrogenation of the ketone in β-keto esters is a powerful tool for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. researchgate.net This transformation is most effectively achieved using chiral transition-metal catalysts. Pioneering work in this area has established the efficacy of ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). researchgate.netnih.gov

These hydrogenations are typically performed under hydrogen pressure and can achieve exceptionally high levels of enantioselectivity (up to >99% ee) and high conversions. researchgate.netacs.org The catalyst's chiral environment dictates the facial selectivity of hydride addition to the prochiral ketone. Another widely used class of catalysts are the Noyori-Ikariya complexes, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], which are effective for asymmetric transfer hydrogenation using sources like formic acid or isopropanol (B130326) as the hydrogen donor. nih.gov This method avoids the need for high-pressure hydrogen gas, making it highly practical for laboratory settings. nih.govorganic-chemistry.org

Table 1: Examples of Catalysts in Enantioselective Hydrogenation of β-Keto Esters

| Catalyst Type | Typical Ligand/Complex | Key Features | Reference |

|---|---|---|---|

| Ruthenium-Diphosphine | Ru-BINAP, Ru-MeO-BIPHEP | High enantioselectivity (>95% ee), requires H₂ pressure, broad substrate scope. | researchgate.net |

| Ruthenium-Diamine | (S,S)-Ts-DPEN complexes (Noyori-Ikariya catalysts) | Used for asymmetric transfer hydrogenation (ATH), mild conditions, high ee. | nih.gov |

| Iridium-Diamine | [Cp*IrCl₂]₂ with monosulfonylated diamines | Effective for ATH in water, pH-independent, robust and air-stable. | organic-chemistry.org |

Beyond hydrogenation, the development of novel chiral catalysts has enabled a wide range of stereoselective transformations involving β-keto esters. These reactions often utilize the enol or enolate form of the β-keto ester as a nucleophile. acs.org

Chiral Lewis acids have emerged as powerful catalysts for this purpose. For example, scandium(III) triflate in complex with chiral bipyridine ligands has been shown to effectively catalyze the enantioselective Michael addition of β-keto esters to α,β-unsaturated ketones. nih.govscilit.com These reactions proceed with high yields and excellent enantioselectivities, providing access to adducts with newly formed chiral centers. scilit.com

Organocatalysis, which avoids the use of metals, has also made significant contributions. Chiral organocatalysts derived from cinchona alkaloids or prolinol ethers have been successfully employed in the asymmetric peroxidation and alkylation of β-keto esters. nih.govrsc.org These catalysts operate by forming chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. nih.gov The development of these catalysts has expanded the toolkit for creating complex chiral molecules from β-keto ester starting materials. acs.orgacs.org

Photoredox and Transition-Metal-Mediated Syntheses

Recent advancements in synthetic methodology have harnessed the power of photoredox and transition-metal catalysis to forge carbon-carbon bonds under mild conditions. These strategies often involve radical intermediates and have been applied to the synthesis and functionalization of β-keto esters. nih.govresearchgate.net

The construction of complex molecular frameworks often requires the formation of multiple carbon-carbon bonds in a single operation. Photoredox and transition-metal dual catalysis has enabled novel intermolecular reactions for the synthesis of complex ketones and related structures. organic-chemistry.org One such strategy is the three-component carboacylation of alkenes. organic-chemistry.org

In this approach, a photoredox catalyst (e.g., an iridium or ruthenium complex) generates an alkyl radical from a suitable precursor, such as an alkyltrifluoroborate. This radical adds to an alkene, and the resulting radical intermediate is then trapped by a nickel catalyst. The nickel complex can then undergo a cross-coupling reaction with an acylating agent (like an acyl chloride) to form a new ketone. This radical relay process allows for the convergent synthesis of complex structures and demonstrates excellent functional group tolerance under mild, redox-neutral conditions. organic-chemistry.org While not a direct dialkylation of a pre-existing β-keto ester, this methodology provides a powerful route to synthesize highly substituted keto-ester structures from simple precursors.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic strategies offer a powerful approach to the synthesis of complex molecules by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. In the context of producing chiral alcohols from prochiral ketones, such as the transformation of this compound to its corresponding chiral hydroxy derivative, biocatalysis plays a pivotal role. This section explores the use of enzymatic reductions and whole-cell systems for achieving high stereoselectivity in the formation of chiral products.

Enzymatic Reduction of Keto Esters for Chiral Product Formation

Enzyme-catalyzed enantioselective reduction of ketones and keto esters is a well-established and highly effective method for producing optically active secondary alcohols, which are valuable building blocks in the synthesis of biologically active compounds. nih.gov This biocatalytic approach presents a more environmentally friendly alternative to traditional chemical methods that often require toxic metals and expensive hydrides. nih.gov The high chemo-, regio-, and stereoselectivity of enzymes allow these reactions to be performed under mild conditions of temperature and pH. nih.govresearchgate.net

Ketoreductases (KREDs), a class of oxidoreductases, are particularly prominent in the asymmetric reduction of a wide range of prochiral ketones and β-keto esters. nih.govresearchgate.net These enzymes, often dependent on cofactors like NADH or NADPH, facilitate the transfer of a hydride to the carbonyl carbon, leading to the formation of a chiral alcohol. nih.gov The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes capable of producing either the (R)- or (S)-enantiomer of the alcohol product. nih.gov

The substrate scope of these enzymatic reductions is broad and includes aryl ketones and various ketoesters. researchgate.netusm.my For instance, alcohol dehydrogenases from thermophilic archaea have demonstrated the ability to reduce aryl ketones and phenyl-substituted α- and β-ketoesters to their corresponding chiral alcohols in an enantiomerically pure form. researchgate.netusm.my The presence of a phenyl group adjacent to the carbonyl can be a significant factor in achieving high enantioselectivity. usm.my

Recent advancements in protein engineering and genome mining have further expanded the toolkit of available biocatalysts, enabling the synthesis of specific chiral intermediates with high efficiency. rsc.org For example, a ketoreductase from Candida glabrata expressed in E. coli was used to produce ethyl (R)-2-hydroxy-4-phenylbutyrate with greater than 99% enantiomeric excess (ee) and a high space-time yield. rsc.org

Below is a table summarizing representative examples of the enzymatic reduction of various keto esters to their corresponding chiral alcohols, highlighting the diversity of applicable enzymes and the high degree of stereoselectivity that can be achieved.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Ethyl acetoacetate | Baker's Yeast | Ethyl (S)-3-hydroxybutanoate | >95% | High |

| 4-Hydroxy acetophenone | Baker's Yeast | (S)-1-(4-hydroxyphenyl)ethanol | Not specified | Complete conversion |

| 4-Methylacetophenone | Baker's Yeast | (S)-1-(p-tolyl)ethanol | 92% ee | Complete conversion |

| Ethyl-2-oxo-4-phenyl butyrate | CgKR2 from Candida glabrata | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99% ee | High |

| Ethyl 4-chloroacetoacetate | Ketoreductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99.9% ee | 96% yield |

This table presents a selection of examples from the literature and is not exhaustive.

Whole-Cell Biocatalysis in Ketone Reduction

Whole-cell biocatalysis is a widely used and practical approach for the asymmetric reduction of prochiral ketones. mdpi.com This method offers several advantages over the use of isolated enzymes, including the elimination of costly and time-consuming enzyme purification processes. mdpi.comacs.org The cellular environment provides a stable and natural milieu for the enzymes, often enhancing their operational stability. nih.govresearchgate.net A crucial benefit of whole-cell systems is the presence of endogenous mechanisms for cofactor regeneration, which is essential for the sustained activity of cofactor-dependent reductases. nih.govresearchgate.netmdpi.com

Microorganisms such as bacteria and yeasts, including the commonly used baker's yeast (Saccharomyces cerevisiae), are frequently employed as whole-cell biocatalysts. acs.orgpsu.edu These organisms possess a rich repertoire of oxidoreductases capable of reducing a diverse array of substrates. acs.org The regeneration of cofactors like NADH and NADPH is typically fueled by the metabolism of a co-substrate, with glucose being a common and effective choice. nih.govresearchgate.netpsu.edu

The application of whole-cell biocatalysis has been demonstrated in numerous laboratory and industrial-scale processes for the production of chiral alcohols. nih.govresearchgate.net For example, engineered Escherichia coli cells have been successfully used for the asymmetric reduction of keto esters, achieving high space-time yields. researchgate.net The choice of microorganism is critical, as different strains can exhibit varying levels of activity and stereoselectivity towards a specific substrate. acs.org

The versatility of whole-cell systems is further highlighted by their ability to catalyze reductions of structurally diverse ketones and aldehydes, leading to the corresponding alcohol products. mdpi.com The reaction conditions, including the choice of co-substrate, can be optimized to enhance the efficiency of the biocatalytic process. mdpi.com

The following table provides examples of whole-cell biocatalysis for the reduction of ketones, illustrating the variety of microorganisms used and the excellent stereoselectivities obtained.

| Substrate | Whole-Cell Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Acetophenone | Rhodobacter sphaeroides | (S)-1-phenylethanol | High | High |

| Aromatic and Aliphatic Ketones | Bacillus cereus TQ-2 | Corresponding chiral alcohols | High | Considerable activity |

| Hexanedione | Saccharomyces cerevisiae | (2S,5S)-hexanediol | >99% ee | 75% yield |

| Various Ketones | Lyophilized yeast cells (L. elongisporus, P. carsonii, etc.) | Corresponding chiral alcohols | High | Efficient |

This table presents a selection of examples from the literature and is not exhaustive.

Transformations Involving the β-Keto Ester Functionality

The β-keto ester group is the primary site of reactivity in this compound. The electron-withdrawing nature of the two carbonyl groups makes the intervening α-carbon acidic, while the carbonyl carbons themselves are electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition Reactions at the Carbonyl Center

The molecule possesses two carbonyl centers: a ketone and an ester. Generally, ketones are more reactive towards nucleophiles than esters. ncert.nic.in In this compound, the aryl ketone at the 7-position is the more electrophilic center and the primary site for nucleophilic addition. ncert.nic.in

Key nucleophilic addition reactions include:

Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to a secondary alcohol, yielding Ethyl 7-hydroxy-7-(2-methoxyphenyl)heptanoate. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester, resulting in a diol. msu.edu

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the ketone to form tertiary alcohols after an acidic workup. The choice of the R-group allows for the introduction of various alkyl or aryl substituents at the 7-position.

| Reagent | Carbonyl Group Targeted | Product Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Diol |

| Grignard Reagents (R-MgX) | Ketone | Tertiary Alcohol |

Condensation and Cyclization Reactions Leading to Heterocyclic Systems

The 1,3-dicarbonyl arrangement in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

The synthesis of pyrazolones from β-keto esters and hydrazines is a well-established transformation known as the Knorr pyrazole (B372694) synthesis. nih.gov In this reaction, this compound would react with a hydrazine (B178648) derivative, such as phenylhydrazine. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization with the loss of ethanol (B145695) to yield a highly substituted pyrazolone. These compounds are significant in medicinal chemistry. nih.gov

The general reaction is as follows: this compound + Phenylhydrazine → 4-(5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)butanoic acid derivative

This reaction showcases the utility of β-keto esters as building blocks for complex heterocyclic structures. beilstein-journals.orgresearchgate.net

The versatile structure of this compound allows for its participation in multicomponent reactions to form fused ring systems.

Dihydroquinolines: Through a reaction analogous to the Hantzsch synthesis, this β-keto ester could react with an aromatic amine (like aniline) and an aldehyde. This process would involve a series of condensation, addition, and cyclization steps to generate a poly-substituted dihydroquinoline ring system. Dihydroquinolines are prevalent scaffolds in pharmacologically active compounds. nih.govnih.gov

Pyrimidines: The Pinner synthesis provides a pathway to pyrimidine (B1678525) derivatives from 1,3-dicarbonyl compounds. slideshare.netmdpi.com By reacting this compound with an amidine, a substituted pyrimidine can be formed. This condensation reaction is a fundamental method in heterocyclic chemistry for creating the pyrimidine core found in many bioactive molecules. researchgate.net

| Target Heterocycle | Key Reagents | General Reaction Type |

|---|---|---|

| Pyrazolone | Hydrazine derivatives | Knorr Pyrazole Synthesis nih.gov |

| Dihydroquinoline | Aromatic amine, Aldehyde | Multicomponent Cyclocondensation researchgate.net |

| Pyrimidine | Amidine | Pinner Pyrimidine Synthesis slideshare.net |

Pyridazines, six-membered rings containing two adjacent nitrogen atoms, can also be synthesized from dicarbonyl compounds. wikipedia.orgchemtube3d.com While the direct synthesis from a β-keto ester is less common, it can serve as a precursor. One potential pathway involves converting the β-keto ester into a 1,4-dicarbonyl compound, which can then be cyclized with hydrazine. chemtube3d.com

Alternatively, an approach using 1,3-dicarbonyl compounds involves reaction with diazonium salts, which can lead to hydrazones that are precursors for pyridazinone synthesis. Another modern approach involves metal-catalyzed or mediated annulation reactions. organic-chemistry.org These methods highlight the potential of this compound as a versatile starting material for diverse heterocyclic systems. thieme-connect.com

Reactions at the α-Carbon and Heptanoate (B1214049) Chain

The methylene (B1212753) group (α-carbon) positioned between the ketone and ester carbonyls is particularly reactive due to the acidity of its protons (pKa ≈ 11 in ethyl acetoacetate). msu.edu This acidity allows for the easy formation of a resonance-stabilized enolate ion, which is a potent nucleophile.

Key reactions involving the α-carbon include:

Alkylation: The enolate can be readily alkylated by treating it with a base (like sodium ethoxide) followed by an alkyl halide (R-X). This allows for the introduction of various alkyl groups at the α-position, further functionalizing the molecule. aklectures.com

Acylation: Similarly, the enolate can react with acyl chlorides or anhydrides to introduce an acyl group at the α-carbon, leading to a β,δ-diketo ester.

Hydrolysis and Decarboxylation: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto carboxylic acid. Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) to produce a ketone. aklectures.com In this case, the product would be 1-(2-methoxyphenyl)heptan-1-one. This sequence is a common synthetic strategy to produce substituted ketones from β-keto esters. msu.edu

α-Arylation and α-Alkylation Reactions

The carbon atom situated between the ketone and ester groups (the α-carbon) is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

Reactions with Diaryliodonium Salts

The α-arylation of β-dicarbonyl compounds using diaryliodonium salts is a well-documented transformation in organic synthesis. These hypervalent iodine reagents serve as effective electrophilic aryl sources. mdpi.comnih.govillinois.edu The general mechanism involves the formation of an enolate from the β-keto ester, which then attacks the diaryliodonium salt to furnish the α-arylated product.

While no specific studies on the α-arylation of this compound with diaryliodonium salts have been reported, it is anticipated that the compound would undergo this reaction under standard conditions. A plausible reaction scheme is presented below:

General Reaction Scheme for α-Arylation:

In this reaction, the base abstracts a proton from the α-carbon of the β-keto ester to form an enolate. This enolate then attacks the diaryliodonium salt, leading to the formation of the α-arylated product and an iodoarene byproduct.

The choice of base and reaction conditions would be crucial to optimize the yield and prevent side reactions. However, without experimental data, the specific outcomes for this compound remain speculative.

Active Methylene Group Reactivity in Conjugate Additions

The active methylene group of β-keto esters can participate as a nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a fundamental method for carbon-carbon bond formation. The reaction proceeds via the formation of an enolate, which then adds to the β-carbon of the electrophilic alkene.

No specific examples of this compound acting as a nucleophile in conjugate additions are available in the literature. However, based on the general reactivity of similar compounds, it is expected to readily undergo such transformations.

Reactivity Influenced by the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group is expected to exert significant electronic and steric effects on the reactivity of the molecule.

Electronic Effects on Reaction Rates and Regioselectivity

The methoxy group (-OCH₃) at the ortho position of the phenyl ring is an electron-donating group through resonance and an electron-withdrawing group through induction. libretexts.org The resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, is generally dominant. This electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

This electronic enrichment can influence reactions involving the aromatic ring itself. For electrophilic aromatic substitution reactions, the 2-methoxyphenyl group would be an activating, ortho-para directing group. libretexts.org However, the steric hindrance from the adjacent ketone moiety would likely favor substitution at the para position (C5 of the phenyl ring).

In the context of reactions at the carbonyl group, the electron-donating nature of the 2-methoxyphenyl group could slightly decrease the electrophilicity of the ketone's carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted phenyl ketone.

Participation in Aromatic Transformations

The 2-methoxyphenyl group can potentially participate in various aromatic transformations. For instance, intramolecular cyclization reactions could be envisioned where a nucleophilic center on the heptanoate chain attacks the activated aromatic ring. Photochemical reactions, such as intramolecular reductive cyclization, have been observed in similar alkyl aryl ketones, leading to the formation of new heterocyclic structures. acs.orgnsf.gov However, no such transformations have been specifically reported for this compound.

Mechanistic Elucidation of Reactions Involving Ethyl 7 2 Methoxyphenyl 7 Oxoheptanoate

Radical Reaction Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed via initiation, propagation, and termination steps. The structure of Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate offers several sites susceptible to radical-mediated transformations.

Functionalization reactions involving this compound could theoretically proceed through various radical intermediates. For instance, hydrogen atom abstraction from the aliphatic chain, particularly at carbons alpha to the carbonyl or ester groups, could generate alkyl radicals. These intermediates could then participate in subsequent C-C bond-forming reactions or other functional group interconversions. The presence of the aromatic ring also allows for the possibility of radical addition to the ring or benzylic radical formation if a substituent were present at the ortho or para positions relative to the methoxy (B1213986) group.

A hypothetical functionalization could involve a Minisci-type reaction, where an alkyl radical adds to the electron-deficient protonated aromatic ring. However, the electron-donating nature of the methoxy group makes the ring electron-rich, thus disfavoring a classic Minisci reaction.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical ions from organic substrates. In a hypothetical scenario, this compound could be either oxidized or reduced by an excited-state photocatalyst to form a radical cation or radical anion, respectively.

Oxidative Quenching Cycle: An excited photocatalyst could accept an electron from the methoxy-rich aromatic ring of the molecule, forming a radical cation. This intermediate could then undergo further reactions, such as nucleophilic attack or C-H functionalization.

Reductive Quenching Cycle: A photocatalyst, after being excited and reduced by a sacrificial electron donor, could donate an electron to the molecule. The most likely acceptor is the ketone's carbonyl group, which would form a ketyl radical anion. This reactive intermediate could then participate in coupling reactions.

The specific pathway would be governed by the redox potentials of the compound and the chosen photocatalyst.

Table 1: Hypothetical Photoredox Catalysis Parameters

| Catalytic Cycle | Potential Intermediate | Subsequent Reaction Type |

| Oxidative | Aromatic Radical Cation | Nucleophilic Addition |

| Reductive | Ketyl Radical Anion | Dimerization, Coupling |

Ionic and Polar Reaction Mechanisms

Ionic and polar reactions are characterized by the involvement of charged intermediates, such as carbocations, carbanions, and enolates.

The most significant ionic chemistry involving this compound is expected to be centered around the ketone functional group. The protons on the carbon atom alpha to the ketone (the C6 position) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate.

This enolate is a potent nucleophile and could participate in a variety of classic carbanion-mediated reactions:

Alkylation: Reaction with an alkyl halide would lead to the formation of a new C-C bond at the C6 position.

Aldol Reaction: Condensation with an aldehyde or another ketone would result in the formation of a β-hydroxy ketone.

Claisen Condensation: Although less likely to be intramolecular due to ring strain, the ester portion could potentially undergo intermolecular Claisen condensation with another ester molecule in the presence of a strong base.

In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), the aromatic ring of this compound could be functionalized. While the C-O bond of the methoxy group is generally stable, the C-H bonds on the aromatic ring could be activated.

For example, in a hypothetical palladium-catalyzed C-H arylation reaction, the mechanism would likely involve:

C-H Activation: Coordination of the palladium catalyst to the aromatic ring, followed by concerted metalation-deprotonation to form a palladacycle.

Oxidative Addition: If an aryl halide is used as a coupling partner, it would add to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center would couple and be eliminated, regenerating the catalyst and forming the C-C coupled product.

Ligand exchange, the substitution of ligands on the metal center, would be a fundamental step throughout this catalytic cycle.

Table 2: Plausible Ionic Reaction Pathways

| Reaction Type | Key Intermediate | Potential Product Class |

| Alkylation | Enolate | α-Alkylated Ketone |

| Aldol Addition | Enolate | β-Hydroxy Ketone |

| C-H Arylation | Palladacycle | Biaryl Derivative |

Mechanistic Insights from Biocatalytic Processes

Biocatalysis uses enzymes to perform chemical transformations. For a molecule like this compound, several classes of enzymes could potentially act on it, each with its distinct mechanism.

Ketoreductases (KREDs): These enzymes could stereoselectively reduce the ketone at C7 to a secondary alcohol. The mechanism involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon. The stereochemical outcome (R or S alcohol) is determined by the specific enzyme's active site topology.

Esterases/Lipases: These enzymes could hydrolyze the ethyl ester to the corresponding carboxylic acid. The mechanism involves a catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site. The serine's hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme intermediate, which is subsequently hydrolyzed by water.

Monooxygenases (e.g., Cytochrome P450s): These enzymes could hydroxylate the aromatic ring or the aliphatic chain. The mechanism is complex, involving an activated iron-oxo species that performs C-H insertion. O-demethylation of the methoxy group is also a common reaction catalyzed by this class of enzymes.

Each of these biocatalytic processes would offer high chemo-, regio-, and stereoselectivity, which are often difficult to achieve with traditional chemical methods.

Hydride Transfer and Enolate Protonation in Enzymatic Reductions

The enzymatic reduction of the ketone moiety in this compound is a stereoselective process of significant interest, yielding chiral hydroxy compounds that are valuable building blocks in organic synthesis. researchgate.net This transformation is typically catalyzed by ketoreductases (KREDs), a class of enzymes belonging to the oxidoreductase family. acs.org The mechanism of these reactions is well-understood and proceeds through a coordinated sequence of hydride transfer and protonation steps.

The process is dependent on a nicotinamide (B372718) cofactor, usually NADPH or NADH, which serves as the hydride donor. nih.govlibretexts.org The reaction mechanism within the enzyme's active site involves the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine (B1217469) ring of the cofactor to the electrophilic carbonyl carbon of the substrate. libretexts.orgebi.ac.uk This transfer is facilitated by the precise positioning of both the substrate and the cofactor within the active site, which also dictates the stereochemical outcome of the reduction. researchgate.netnih.gov

A general representation of the hydride transfer step is depicted below:

Figure 1: Generalized Hydride Transfer in Enzymatic Ketone Reduction

Simultaneously with or immediately following the hydride transfer, the resulting alkoxide intermediate is protonated to yield the final alcohol product. nih.gov This protonation is typically carried out by a nearby acidic amino acid residue in the enzyme's active site, such as tyrosine or serine, which acts as a general acid. rsc.org The proton donor is regenerated by the surrounding aqueous medium.

In some enzymatic reactions, particularly those involving the formation of a stereocenter adjacent to a carbonyl group, the concept of enolate protonation becomes relevant. nih.gov While direct enolate formation from the starting ketoester is not the primary reduction pathway, understanding enolate chemistry is crucial in contexts like racemization or other side reactions. An enolate is formed by the deprotonation of the α-carbon to the carbonyl group. masterorganicchemistry.com The subsequent protonation of this planar intermediate can lead to different stereoisomers. nih.gov In the context of enzymatic reductions, the enzyme's chiral environment strictly controls the protonation step to ensure high enantioselectivity. nih.gov

The key steps in the enzymatic reduction of this compound are summarized in the following table:

| Step | Description | Key Molecular Events |

| 1. Substrate Binding | The ketoester and the NAD(P)H cofactor bind to the active site of the ketoreductase. | Non-covalent interactions orient the reactants for optimal catalysis. |

| 2. Hydride Transfer | A hydride ion is transferred from the NAD(P)H to the carbonyl carbon of the ketoester. libretexts.orgebi.ac.uk | Formation of a tetrahedral alkoxide intermediate. |

| 3. Protonation | The alkoxide intermediate is protonated by an acidic amino acid residue. nih.govrsc.org | Formation of the chiral alcohol product. |

| 4. Product Release | The alcohol product and the oxidized cofactor (NAD(P)⁺) are released from the enzyme. | The enzyme is regenerated for the next catalytic cycle. |

Computational and Spectroscopic Approaches to Reaction Mechanism Determination

Computational Modeling:

Quantum mechanics (QM) and molecular mechanics (MM) calculations, often in a hybrid QM/MM approach, are powerful tools for studying enzyme-catalyzed reactions. nih.govresearchgate.net These methods can be used to:

Model the enzyme's active site: This allows for a detailed examination of the interactions between the substrate, cofactor, and amino acid residues. nih.gov

Calculate reaction energy profiles: By mapping the energy changes throughout the reaction, researchers can identify the rate-determining step and characterize transition states. nih.gov

Simulate molecular dynamics (MD): MD simulations provide a dynamic picture of the reaction, showing how the enzyme and substrate move and interact over time. nih.govnih.gov This can reveal the preferred binding orientations of the substrate that lead to the observed stereoselectivity. researchgate.net

Spectroscopic Techniques:

A variety of spectroscopic methods are employed to experimentally probe reaction mechanisms: numberanalytics.comnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of reactants, products, and, in some cases, stable intermediates. numberanalytics.com Kinetic NMR studies can monitor the progress of a reaction over time.

Mass Spectrometry (MS): MS is invaluable for identifying and characterizing reaction intermediates and products. rsc.orgrsc.org Techniques like electrospray ionization (ESI-MS) can be used to study enzyme-substrate complexes.

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the enzyme, often with the substrate or an inhibitor bound in the active site. rsc.org This structural information is crucial for understanding the basis of catalysis and stereoselectivity.

UV-Visible and Fluorescence Spectroscopy: These methods are often used to monitor the kinetics of enzymatic reactions, particularly those involving cofactors like NAD(P)H that have distinct spectral properties in their oxidized and reduced forms. rsc.org

Vibrational Spectroscopy (Infrared and Raman): These techniques can provide information about the bonding and structure of molecules and can be used to detect changes in the substrate during the reaction. nih.gov

The application of these complementary computational and spectroscopic approaches provides a comprehensive understanding of the mechanistic details of reactions involving this compound.

Synthesis and Chemical Characterization of Derivatives of Ethyl 7 2 Methoxyphenyl 7 Oxoheptanoate

Modifications of the Heptanoate (B1214049) Carbon Chain

The seven-carbon chain of the heptanoate ester is a flexible scaffold that can be altered in length or functionalized with various chemical groups.

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, and other chain-length modifications can be achieved through established synthetic protocols. Reactions such as the Arndt-Eistert synthesis or the Kowalski ester homologation provide pathways to lengthen the alkyl chain, while various cleavage reactions could be employed for shortening. organic-chemistry.org These modifications would produce a series of homologous esters, allowing for systematic investigation of the impact of chain length on the molecule's properties.

| Derivative Name | Chain Modification | Potential Synthetic Strategy |

|---|---|---|

| Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate | Shortened by one carbon (-CH2-) | Synthesis starting from a C6 precursor |

| Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | Parent Compound | N/A |

| Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate | Lengthened by one carbon (+CH2-) | Arndt-Eistert Homologation |

| Ethyl 9-(2-methoxyphenyl)-9-oxononanoate | Lengthened by two carbons (+2 x CH2-) | Iterative homologation reactions |

The aliphatic nature of the heptanoate chain allows for the introduction of various functional groups, which can alter the polarity, reactivity, and biological activity of the parent molecule. studymind.co.uk Standard organic transformations can be employed to install functionalities such as halogens, hydroxyl groups, amines, or additional carbonyl groups. masterorganicchemistry.comlibretexts.org For example, alpha-bromination of the ester or ketone can provide a handle for further nucleophilic substitutions.

| Derivative Structure | Functionality Introduced | General Reaction Type |

|---|---|---|

| Ethyl 2-bromo-7-(2-methoxyphenyl)-7-oxoheptanoate | Bromine (Halogen) | Alpha-halogenation |

| Ethyl 6-hydroxy-7-(2-methoxyphenyl)-7-oxoheptanoate | Hydroxyl (-OH) | Selective reduction or hydroxylation |

| Ethyl 7-(2-methoxyphenyl)-6-amino-7-oxoheptanoate | Amine (-NH2) | Reductive amination of a dicarbonyl precursor |

| Ethyl 7-(2-methoxyphenyl)-2,7-dioxoheptanoate | Ketone (C=O) | Oxidation of a corresponding alcohol |

Structural Diversification of the 2-Methoxyphenyl Moiety

The aromatic ring is another key site for modification, where electronic and steric properties can be finely tuned.

The existing methoxy (B1213986) group on the phenyl ring significantly influences the regioselectivity of further substitutions. As an electron-donating group, the methoxy substituent is strongly activating and directs incoming electrophiles to the ortho and para positions. lumenlearning.comminia.edu.eg This is due to the resonance stabilization of the carbocation intermediate formed during electrophilic aromatic substitution (EAS). libretexts.orgpressbooks.pub Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to yield predominantly 4- and 6-substituted derivatives. A known example is the synthesis of Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate. 39.100.107

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Chlorination | Cl2, FeCl3 | Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate and Ethyl 7-(3-chloro-2-methoxyphenyl)-7-oxoheptanoate |

| Nitration | HNO3, H2SO4 | Ethyl 7-(2-methoxy-5-nitrophenyl)-7-oxoheptanoate and Ethyl 7-(2-methoxy-3-nitrophenyl)-7-oxoheptanoate |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Ethyl 7-(5-acetyl-2-methoxyphenyl)-7-oxoheptanoate and Ethyl 7-(3-acetyl-2-methoxyphenyl)-7-oxoheptanoate |

The methoxy group itself can be a target for chemical transformation. Cleavage of the methyl ether, typically under strong acidic conditions (e.g., HBr), would yield the corresponding phenol, Ethyl 7-(2-hydroxyphenyl)-7-oxoheptanoate. This introduces a phenolic hydroxyl group, which can serve as a synthetic handle for further reactions or as a key pharmacophoric feature. Alternatively, homologues of the methoxy group (e.g., ethoxy, isopropoxy) can be synthesized by starting with the appropriately substituted 2-alkoxyphenol in the initial synthetic sequence. More complex transformations, such as radical-induced ipso-substitution, represent advanced methods for modifying this position. rsc.org

| Derivative Name | Modification | Synthetic Approach |

|---|---|---|

| Ethyl 7-(2-hydroxyphenyl)-7-oxoheptanoate | Demethylation | Ether cleavage with HBr or BBr3 |

| Ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate | Alkoxy homologation | Synthesis from 2-ethoxyphenol |

| Ethyl 7-(2-(benzyloxy)phenyl)-7-oxoheptanoate | Alkoxy functionalization | Synthesis from 2-(benzyloxy)phenol |

Cyclized and Fused Derivatives

Intramolecular reactions can be designed to create rigid, polycyclic structures from the flexible open-chain parent compound. These reactions typically involve the formation of new rings by connecting two different parts of the molecule.

Intramolecular cyclization can lead to the formation of fused ring systems. For example, functionalization of the heptanoate chain with a suitable group could enable a subsequent ring-closing reaction with the aromatic moiety. An intramolecular Friedel-Crafts reaction, for instance, could yield a tetracyclic system if the chain were appropriately positioned. Similarly, cycloaddition reactions, while not directly applicable to the benzene ring of the parent compound without prior modification, represent a powerful strategy for constructing complex fused derivatives from suitably designed precursors. researchgate.netresearchgate.net For example, an intramolecular aldol condensation could be envisioned if a second carbonyl group were introduced into the heptanoate chain, leading to a new carbocyclic ring.

| Derivative Class | General Structure | Potential Synthetic Pathway |

|---|---|---|

| Fused Tetrahydro-naphthalenone | A new six-membered ring fused to the phenyl ring | Intramolecular Friedel-Crafts acylation of a suitable precursor |

| Fused Dihydropyran | A new oxygen-containing heterocycle | Intramolecular cyclization of a hydroxy-keto-ester derivative mdpi.com |

| Bridged Bicyclic System | A complex bridged ring structure | Intramolecular Diels-Alder reaction of a precursor with a diene moiety |

Intramolecular Cyclization Products

Currently, there is a lack of specific published research detailing the intramolecular cyclization of this compound. While the general principles of intramolecular reactions of ketoesters are well-established in organic chemistry, leading to the formation of cyclic compounds, specific studies involving this particular molecule, its reaction conditions, and the resulting products are not available in the reviewed scientific literature. Such a reaction would theoretically involve the enolate of the heptanoate chain attacking the aromatic ring, potentially leading to fused cyclic systems. However, without experimental data, any proposed reaction scheme, product characterization, or yield would be purely speculative.

Incorporation into Multicyclic Scaffolds (e.g., combretastatin and pyrimidinediamine analogs as synthetic targets)

There is no specific information available in the scientific literature regarding the use of this compound as a direct precursor for the synthesis of combretastatin or pyrimidinediamine analogs.

The synthesis of combretastatin analogs , which are known for their potent anti-cancer properties, often involves the coupling of two substituted phenyl rings. While various synthetic strategies exist for creating the characteristic stilbene or related heterocyclic core of combretastatin analogs, the literature does not describe a pathway that utilizes this compound as a starting material. Research in this area typically focuses on precursors that can be readily converted to the bi-aryl system central to the bioactivity of these compounds.

Similarly, the synthesis of pyrimidinediamine analogs , a class of compounds with diverse biological activities, often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or a similar reactive species to form the pyrimidine (B1678525) ring. While aryl keto esters can, in principle, be transformed into suitable intermediates for pyrimidine synthesis, there are no published methods that specifically document the conversion of this compound into a pyrimidinediamine scaffold. The existing literature on pyrimidinediamine synthesis explores a variety of starting materials and synthetic routes, but the specific compound of interest is not mentioned as a key intermediate.

Further research would be necessary to explore the potential of this compound as a building block in the synthesis of these or other complex molecular architectures.

Advanced Spectroscopic and Computational Studies for Research Advancement

Comprehensive Spectroscopic Analysis in Research Contexts

Spectroscopic analysis is fundamental to the structural elucidation and characterization of "Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate." A combination of techniques provides a complete picture of its molecular architecture and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "this compound." Both ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 2-methoxyphenyl group would appear in the downfield region, typically between δ 6.9 and 7.8 ppm. The ortho, meta, and para protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The protons of the ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of coupling with each other. The aliphatic chain protons would resonate in the upfield region, with chemical shifts influenced by their proximity to the carbonyl and ester functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbons of the ketone and the ester would be the most downfield, typically appearing above δ 170 ppm. The aromatic carbons of the methoxyphenyl ring would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy (B1213986) group showing a characteristic shift. The carbons of the aliphatic chain and the ethyl ester would appear at higher field strengths.

Predicted NMR Data for this compound:

Note: These are predicted values and may vary from experimental results.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.9 - 7.8 | 110 - 160 |

| Methoxy Protons (-OCH₃) | ~3.9 | ~55 |

| Methylene Protons (α to ketone) | ~2.9 | ~38 |

| Methylene Protons (α to ester) | ~2.3 | ~34 |

| Other Aliphatic Protons | 1.3 - 1.8 | 24 - 29 |

| Ethyl Ester Methylene (-OCH₂CH₃) | ~4.1 | ~60 |

| Ethyl Ester Methyl (-OCH₂CH₃) | ~1.2 | ~14 |

| Ketone Carbonyl (C=O) | - | ~200 |

| Ester Carbonyl (C=O) | - | ~173 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining insight into its structure through fragmentation analysis. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation pattern in the mass spectrum is predictable based on the functional groups present. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the ketone carbonyl group is a common fragmentation pathway for aromatic ketones. whitman.edu This would lead to the formation of a stable acylium ion (m/z = 135) corresponding to the 2-methoxyphenylcarbonyl fragment.

McLafferty Rearrangement: If a gamma-hydrogen is available on the aliphatic chain, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene molecule.

Cleavage at the Ester Group: Fragmentation of the ethyl ester can occur, resulting in the loss of an ethoxy radical (-•OCH₂CH₃) or an ethylene (B1197577) molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound." The IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups.

C=O Stretching (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aromatic ketone. wpmucdn.com

C=O Stretching (Ester): Another strong, sharp band would appear at a higher frequency, typically around 1735-1750 cm⁻¹, corresponding to the saturated ester carbonyl group. libretexts.orgspectroscopyonline.com

C-O Stretching: The C-O stretches of the ester and the methoxy group would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretching: The aromatic ring would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The aliphatic chain and ethyl group would show C-H stretching absorptions just below 3000 cm⁻¹.

IR spectroscopy is also a valuable tool for monitoring reactions involving the synthesis or modification of this compound by observing the appearance or disappearance of these characteristic absorption bands.

Other Relevant Spectroscopic Techniques (e.g., UV/Vis, Fluorescence for structure-property relationships)

UV/Vis Spectroscopy: The ultraviolet-visible (UV/Vis) spectrum of "this compound" would be informative about its electronic transitions. The presence of the 2-methoxyphenyl ketone chromophore is expected to result in characteristic absorption bands. Typically, substituted acetophenones exhibit two main absorption bands: a strong band at shorter wavelengths (π→π* transition) and a weaker band at longer wavelengths (n→π* transition). csic.esmun.ca The methoxy substituent on the aromatic ring will likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted acetophenone.

Fluorescence Spectroscopy: While not all aromatic ketones are strongly fluorescent, fluorescence spectroscopy could be employed to study the excited state properties of "this compound." Information about its emission spectrum, quantum yield, and fluorescence lifetime could provide insights into its photophysical behavior and potential applications in areas such as photosensitization or as a fluorescent probe.

Computational Chemistry and Theoretical Modeling Applications

Computational chemistry provides a theoretical framework to understand and predict the properties of "this compound" at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energetics of molecules. bohrium.combohrium.comnih.govresearchgate.net For "this compound," DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for structural validation.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. bohrium.comnih.gov

Determine Energetics: Calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are important for understanding the molecule's stability and its behavior in chemical reactions.

DFT studies on methoxyphenyl derivatives have shown that the choice of functional and basis set is important for obtaining accurate results that correlate well with experimental data. bohrium.comnih.gov

Transition State Analysis and Reaction Pathway Prediction

The prediction of reaction pathways and the analysis of transition states are crucial for understanding the reactivity of this compound. Computational chemistry provides powerful tools to model chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition state structures, which are the highest energy points along the reaction coordinate. The geometry and energetic properties of these transition states provide valuable information about the mechanism of a given transformation.

For instance, in a hypothetical hydrolysis of the ester group in this compound, computational models could predict the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy for this step would indicate the kinetic feasibility of the reaction under specific conditions.

| Parameter | Description | Hypothetical Calculated Value |

| Reaction Coordinate | The geometric parameter that changes during the reaction (e.g., bond distance). | C-O bond formation |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | 25 kcal/mol |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Tetrahedral intermediate |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact reaction for this compound are not publicly available.

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by other computational methods. By simulating the movement of atoms over time, MD can reveal the conformational landscape of the molecule and its interactions with its environment.

These simulations can predict the most stable conformations of the flexible heptanoate (B1214049) chain and the rotational freedom of the 2-methoxyphenyl group. Understanding the preferred shapes of the molecule is essential as it can influence its reactivity and how it interacts with other molecules.

Furthermore, MD simulations can be used to study the reactive behavior of this compound in solution. By including solvent molecules in the simulation, it is possible to observe how the solvent influences the molecule's conformation and its approach to a potential reactant. This can provide insights into solvent effects on reaction rates and selectivity.

| Simulation Parameter | Description | Typical Value |

| Time Step | The interval between successive calculations of atomic positions and velocities. | 1-2 femtoseconds |

| Simulation Length | The total duration of the simulation. | Nanoseconds to microseconds |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, etc. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |

This table outlines typical parameters for a molecular dynamics simulation and is not based on a specific study of this compound.

Computational Prediction of Synthetic Feasibility and Product Selectivity

Computational chemistry also plays a vital role in predicting the feasibility of synthetic routes to this compound and the selectivity of reactions in which it participates. By calculating the thermodynamics and kinetics of potential synthetic steps, chemists can assess the likelihood of a successful synthesis before undertaking laboratory work.

For example, the synthesis of this compound could potentially be achieved through a Friedel-Crafts acylation of methoxybenzene with a suitable acyl chloride derivative. Computational models could be used to predict the regioselectivity of this reaction, determining whether the acylation would occur at the ortho, meta, or para position relative to the methoxy group. Such predictions are invaluable for designing efficient and selective synthetic strategies.

Moreover, if this compound were to be used as a precursor in a subsequent reaction, computational methods could predict the likely products and their relative abundances. This is particularly useful in cases where multiple reaction pathways are possible, helping to guide the choice of reaction conditions to favor the desired outcome.

| Computational Method | Application | Predicted Outcome |

| Quantum Mechanics (e.g., DFT) | Prediction of reaction thermodynamics and kinetics. | Favorable reaction energy for a proposed synthetic step. |

| Molecular Mechanics | Conformational analysis to predict steric hindrance. | Identification of sterically accessible reaction sites. |

| Docking Simulations | Prediction of binding affinity to a catalyst or enzyme. | High binding score suggesting potential for catalytic conversion. |

This table illustrates how different computational methods can be applied to predict synthetic outcomes, without referring to specific studies on this compound.

Applications of Ethyl 7 2 Methoxyphenyl 7 Oxoheptanoate As a Key Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The unique structural features of Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate, namely the presence of a keto group, an ester functionality, and an aromatic ring with a methoxy (B1213986) substituent, suggest its potential as a versatile precursor in the synthesis of complex organic molecules. The interplay of these functional groups could allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The core structure of this compound could theoretically be elaborated into various heterocyclic and carbocyclic scaffolds that are prevalent in biologically active molecules. The ketone and ester groups can serve as handles for cyclization reactions, while the methoxy-substituted phenyl ring can influence the electronic properties and steric interactions of the resulting molecules.

Chemical probes are essential tools for interrogating biological systems. The functional groups present in this compound could be modified to incorporate reporter tags, reactive groups for target engagement, or moieties that enhance cell permeability, thus potentially enabling its use in the development of novel chemical probes. However, no specific examples of its use in this context have been reported.

Assembly of Natural Product Analogs

Natural products often possess complex and intricate architectures with potent biological activities. Synthetic chemists frequently aim to synthesize analogs of these natural products to improve their pharmacological properties or to develop novel therapeutic agents. The carbon chain and functional groups of this compound could potentially serve as a starting fragment for the assembly of certain natural product backbones. The aromatic portion, in particular, could be a key building block for natural products containing a 2-methoxyphenyl moiety. At present, there is no direct evidence in the scientific literature of its application in the synthesis of any specific natural product analogs.

Role in Materials Science and Advanced Functional Molecules

The incorporation of aromatic and carbonyl functionalities into molecules can impart unique optical and electronic properties. This suggests a potential, though unexplored, role for this compound in the field of materials science.

Precursors for Optoelectronic Materials and Devices

Organic molecules with tailored electronic properties are at the forefront of research in optoelectronic materials, finding applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system of the 2-methoxyphenyl group in conjunction with the carbonyl function in this compound could, in principle, be extended through further chemical modifications to create larger, more complex conjugated systems with desirable photophysical properties. While this remains a theoretical possibility, there are currently no published studies demonstrating the use of this specific compound as a precursor for optoelectronic materials.

Emerging Research Directions and Future Perspectives

Development of Eco-Friendly and Sustainable Synthetic Strategies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate, this translates to the adoption of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

A key reaction in the synthesis of this molecule is likely a Friedel-Crafts acylation or a related cross-coupling reaction to form the aryl ketone moiety. Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and environmentally harmful waste. google.com Modern sustainable approaches focus on replacing these with catalytic, recyclable, and less toxic alternatives.

Catalytic Alternatives:

Solid Acid Catalysts: Zeolites and sulfated zirconia have demonstrated effectiveness in catalyzing Friedel-Crafts acylation with high selectivity and the advantage of being easily separable and reusable. rsc.org

Bismuth Triflate: This catalyst is noted for its high tolerance to water and its recyclability, making it a greener option for acylation reactions. google.com

Metal- and Halogen-Free Methods: Research into methodologies that avoid metals and halogens altogether, such as using methanesulfonic anhydride (B1165640), presents a significant step towards minimizing waste with metallic or halogenated components. nih.govacs.orgresearchgate.net

Sustainable Feedstocks and Solvents:

Future research could explore the synthesis of the heptanoate (B1214049) chain from biomass-derived starting materials. Additionally, the use of greener solvents, or even solvent-free conditions, often enhanced by microwave irradiation, can dramatically reduce the environmental footprint of the synthesis. google.com

A comparative look at traditional versus potential green synthetic routes for analogous compounds is presented below:

| Parameter | Traditional Method (e.g., AlCl₃) | Green Alternative (e.g., Bismuth Triflate) |

| Catalyst | Stoichiometric Lewis Acid | Catalytic, Recyclable |

| Solvent | Often chlorinated solvents | Greener solvents or solvent-free |

| Waste | High volume of acidic waste | Minimal waste |